

## UAB30 Clinical Trial Results: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | UAB30    |           |
| Cat. No.:            | B1682669 | Get Quote |

#### For Immediate Release

This guide provides a comprehensive comparison of the novel retinoid X receptor (RXR) agonist, **UAB30**, with established therapies for breast cancer prevention and the current standard of care for medulloblastoma. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at available clinical and preclinical data, experimental protocols, and relevant biological pathways.

## **Executive Summary**

**UAB30** is a promising new agent in oncology, demonstrating a favorable safety profile in early human trials and significant anti-tumor activity in preclinical models. As a selective RXR agonist, it represents a targeted approach with the potential for reduced toxicity compared to broader-acting retinoids. This guide synthesizes the current evidence for **UAB30** and places it in the context of existing treatment paradigms for breast cancer prevention and medulloblastoma. While clinical efficacy data for **UAB30** is still emerging, this comparison provides a valuable resource for understanding its potential role in future therapeutic strategies.

### **UAB30: Mechanism of Action**

**UAB30** is a synthetic analog of 9-cis-retinoic acid that selectively binds to and activates retinoid X receptors (RXRs). RXRs are nuclear receptors that form heterodimers with other nuclear receptors, including retinoic acid receptors (RARs), vitamin D receptors, and peroxisome proliferator-activated receptors (PPARs). These heterodimers function as transcription factors,



regulating the expression of genes involved in cell growth, differentiation, and apoptosis. By selectively targeting RXR, **UAB30** aims to harness the anti-cancer effects of retinoid signaling while minimizing the toxicities associated with RAR activation.



Click to download full resolution via product page

Fig. 1: **UAB30** Signaling Pathway

# **UAB30** for Breast Cancer Prevention: A Comparative Analysis

**UAB30** has been investigated as a chemopreventive agent for breast cancer, with a focus on its potential for a better safety profile compared to established selective estrogen receptor modulators (SERMs) like tamoxifen and raloxifene.

# Preclinical Efficacy of UAB30 in Breast Cancer Prevention

In preclinical studies using a rat model of N-methyl-N-nitrosourea (MNU)-induced mammary cancer, **UAB30** demonstrated significant chemopreventive activity. At a dose of 200 mg/kg/day, **UAB30** reduced the incidence of mammary cancer by 63% compared to the control group[1].

### Clinical Data: UAB30 Phase I Trial in Healthy Volunteers



A Phase I clinical trial evaluated the safety and pharmacokinetics of **UAB30** in healthy volunteers. The study found that **UAB30** was well-tolerated, with no dose-limiting toxicities observed at doses up to 240 mg per day[1]. The recommended Phase II dose was determined to be 160 mg once daily[1].

Table 1: Summary of **UAB30** Phase I Clinical Trial Results

| Parameter                 | Result                                                                                                                                                                                                                                                                                                         |  |
|---------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Maximum Tolerated Dose    | Not reached; well-tolerated up to 240 mg/day[1]                                                                                                                                                                                                                                                                |  |
| Recommended Phase II Dose | 160 mg once daily[1]                                                                                                                                                                                                                                                                                           |  |
| Adverse Events            | Generally mild. Grade 3 hypertension was observed in a few participants but was considered unlikely related to the drug. Pruritus occurred more frequently at higher doses[1]. Notably, there were no persistent elevations in serum triglycerides or cholesterol, a common side effect of other rexinoids[1]. |  |
| Pharmacokinetics          | Tmax: ~3 hours; Plasma half-life: 2.79 to 7.21 hours. AUC increased linearly with doses up to 160 mg[2].                                                                                                                                                                                                       |  |

# Comparison with Standard-of-Care Breast Cancer Prevention Agents

Tamoxifen and raloxifene are the current standards of care for breast cancer risk reduction in high-risk women.

Table 2: Comparative Efficacy and Safety of **UAB30**, Tamoxifen, and Raloxifene for Breast Cancer Prevention



| Agent      | Efficacy (Risk Reduction of Invasive Breast Cancer)                                                                       | Key Adverse Events                                                                                                          |
|------------|---------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| UAB30      | Preclinical: 63% reduction in mammary cancer incidence in rats[1]. Clinical efficacy data in humans is not yet available. | Well-tolerated in Phase 1 trial with no significant increase in triglycerides[1].                                           |
| Tamoxifen  | ~49% (NSABP P-1 Study)                                                                                                    | Increased risk of endometrial cancer, stroke, pulmonary embolism, and deep-vein thrombosis.                                 |
| Raloxifene | ~38% (STAR Trial)                                                                                                         | Lower risk of endometrial cancer and thromboembolic events compared to tamoxifen, but can cause hot flashes and leg cramps. |

### **Experimental Protocols**

- **UAB30** Phase I Trial: A randomized, placebo-controlled, double-blind, dose-escalation study in healthy volunteers. Participants received single and then daily oral doses of **UAB30** at escalating dose levels (20, 40, 80, 160, and 240 mg) or placebo. Safety and pharmacokinetic parameters were assessed[1].
- NSABP P-1 (Tamoxifen): A randomized, double-blind, placebo-controlled trial in women at high risk for breast cancer. Participants received either 20 mg/day of tamoxifen or a placebo for 5 years.
- STAR Trial (Tamoxifen and Raloxifene): A randomized, double-blind trial comparing the
  efficacy and safety of 20 mg/day of tamoxifen versus 60 mg/day of raloxifene for 5 years in
  postmenopausal women at increased risk of breast cancer.







Click to download full resolution via product page

Fig. 2: UAB30 vs. Standard of Care Workflow

# UAB30 for Medulloblastoma: A Preclinical Assessment

**UAB30** has also shown promise in preclinical models of medulloblastoma, a common malignant brain tumor in children.

### Preclinical Efficacy of UAB30 in Medulloblastoma

In in-vivo studies using patient-derived xenografts (PDXs) of Group 3 medulloblastoma, the most aggressive subtype, **UAB30** demonstrated significant anti-tumor activity. Treatment with **UAB30** at a dose of 100 mg/kg/day resulted in a significant decrease in tumor growth compared to vehicle-treated animals[3][4]. In vitro, **UAB30** was shown to decrease cell viability, proliferation, migration, and invasion in medulloblastoma cell lines[3][4].

Table 3: Preclinical Efficacy of **UAB30** in Group 3 Medulloblastoma PDX Model



| Parameter        | UAB30 Treatment (100 mg/kg/day)                                                                                                               |  |
|------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|--|
| Tumor Growth     | Significantly smaller tumors than vehicle-treated controls, with a statistically significant difference observed from day 13 of treatment[3]. |  |
| In Vitro Effects | Decreased cell viability, proliferation, migration, and invasion. Induced G1 cell cycle arrest[3][4].                                         |  |

### Comparison with Standard of Care for Medulloblastoma

The current standard of care for medulloblastoma is a multi-modal approach involving surgery, craniospinal irradiation, and chemotherapy.

Table 4: Comparison of **UAB30** (Preclinical) with Standard of Care for Medulloblastoma

| Treatment        | Approach                                          | Efficacy                                                                                | Key Toxicities                                                                          |
|------------------|---------------------------------------------------|-----------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| UAB30            | Oral RXR agonist<br>(preclinical)                 | Significant tumor growth inhibition in mouse models[3].                                 | Favorable safety profile in human Phase 1 trial[1].                                     |
| Standard of Care | Surgery + Craniospinal Irradiation + Chemotherapy | 5-year survival rates vary by risk group; ~80% for average-risk and <60% for high-risk. | Significant long-term neurocognitive deficits, hearing loss, and endocrine dysfunction. |

### **Experimental Protocols**

- UAB30 Preclinical Medulloblastoma Study: Patient-derived xenografts from Group 3
  medulloblastoma were implanted in nude mice. The mice were then treated with UAB30
  (100 mg/kg/day) mixed in their chow, and tumor growth was monitored[3]. In vitro studies
  involved treating medulloblastoma cell lines with varying concentrations of UAB30 and
  assessing effects on cell viability, proliferation, and other malignant phenotypes[3].
- Standard of Care for Medulloblastoma: The typical protocol involves maximal safe surgical resection of the tumor, followed by craniospinal irradiation (with a boost to the tumor bed),



and adjuvant chemotherapy, often with a combination of drugs such as cisplatin, vincristine, and cyclophosphamide.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Randomized, Placebo-Controlled, Double-Blind, Dose Escalation, Single Dose and Steady State Pharmacokinetics Study of 9cUAB30 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pilot, First-in-Human, Pharmacokinetic Study of 9cUAB30 in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]



- 3. UAB30, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts PMC [pmc.ncbi.nlm.nih.gov]
- 4. UAB30, a novel RXR agonist, decreases tumorigenesis and leptomeningeal disease in group 3 medulloblastoma patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [UAB30 Clinical Trial Results: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682669#cross-study-comparison-of-uab30-clinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com